N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-pyridin-3-ylacetamide
Description
N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-pyridin-3-ylacetamide is a synthetic organic compound that features a thiazole ring and a pyridine ring
Properties
IUPAC Name |
N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-16(2,3)15-19-13(11-21-15)6-8-18-14(20)9-12-5-4-7-17-10-12/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMSYRZACQIYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CCNC(=O)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-pyridin-3-ylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Alkylation: The thiazole derivative is then alkylated using an appropriate alkyl halide to introduce the tert-butyl group.
Coupling with Pyridine Derivative: The alkylated thiazole is coupled with a pyridine derivative through a nucleophilic substitution reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and pyridine rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives with new functional groups introduced at the pyridine ring.
Scientific Research Applications
N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-pyridin-3-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-pyridin-3-ylacetamide: shares structural similarities with other thiazole and pyridine derivatives.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and various thiazole-based drugs.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine (vitamin B6).
Uniqueness
The uniqueness of this compound lies in its specific combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
